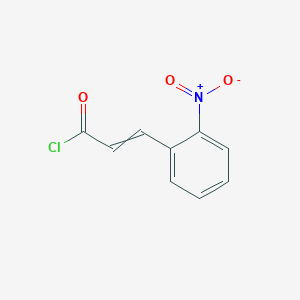

3-(2-Nitrophenyl)acryloyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Nitrophenyl)acryloyl chloride is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Key Reactions

- Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form amides and esters.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents.

- Oxidation Reactions : Can undergo oxidation to form nitroso or nitro derivatives.

Chemistry

3-(2-Nitrophenyl)acryloyl chloride serves as a building block in the synthesis of complex organic molecules. Its high reactivity allows chemists to create diverse derivatives that can be used in further chemical reactions.

Biology

In biological applications, this compound is utilized for the modification of biomolecules , particularly proteins. The acrylamide functionality enables selective modification of cysteine residues through acrylation, facilitating studies on:

Case Study: Protein Modification

Research has demonstrated that acrylamide derivatives can form stable adducts with proteins, which is crucial for drug design and therapeutic applications. These modifications help elucidate cellular processes and protein functionalities.

Medicine

The compound is being investigated for its potential use in drug development . As a precursor for pharmacologically active compounds, it may contribute to the synthesis of novel therapeutic agents targeting various diseases.

Case Study: Antibacterial Activity

Studies on related compounds have shown significant antibacterial properties against Gram-positive bacteria. Modifications to the nitrophenyl structure could enhance these activities, indicating potential for developing new antibacterial drugs .

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials. Its polymerization capability allows for creating novel materials with tailored properties for specific applications such as conductive polymers and photochemical devices.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form amides, esters, or carboxylic acid derivatives.

-

Reaction with Amines :

Reacts with primary/secondary amines to yield acrylamide derivatives. For example, synthesis of (E)-N-(3-cyanothiophen-2-yl)-3-(2-nitrophenyl)-N-((E)-3-(2-nitrophenyl)acryloyl)acrylamide (CNNA-acrylamide) involves reacting the acyl chloride with 2-aminothiophen-3-carbonitrile in the presence of triethylamine . -

Reaction with Alcohols :

Forms esters under mild conditions. For instance, reaction with methanol produces methyl 3-(2-nitrophenyl)acrylate .

Mechanism :

The reaction proceeds via nucleophilic attack at the carbonyl carbon, facilitated by the electron-withdrawing nitro group, which polarizes the carbonyl bond (Figure 1 ).

Thiol-Michael Addition Reactions

The acryloyl double bond reacts with thiols (e.g., glutathione) in a thiol-Michael addition. Studies on structurally similar N-arylacrylamides demonstrate that:

| Substituent Position | Reaction Rate (s⁻¹) | Half-Life (min) |

|---|---|---|

| ortho-nitrophenyl | 1.92 × 10⁻³ | 6 |

| para-methoxyphenyl | 3.38 × 10⁻⁵ | 343 |

-

The ortho-nitro group increases electrophilicity of the acryloyl moiety, accelerating thiol reactivity.

-

Half-lives for thiol adduct formation vary by >50-fold depending on substituent position and electronic effects.

Polymerization Reactions

The acryloyl chloride participates in radical or ionic polymerization, forming polymers with applications in materials science. The nitro group enhances thermal stability and modulates electronic properties of the resulting polymer.

Example :

-

Copolymerization with styrene yields nitro-functionalized polymers with potential use in photoresist materials.

Morita–Baylis–Hillman (MBH) Reactions

While not directly studied for this compound, analogous acrylamides participate in MBH reactions with aldehydes. For N-butylacrylamide:

| Solvent | MBH Adduct Yield | Cannizzaro Alcohol Yield |

|---|---|---|

| 2-MeTHF:H₂O | 62% | 13% |

| DMSO | 38% | 24% |

Conditions : 1 mmol aldehyde, 2 mmol acrylamide, 1 mmol 3-hydroxyquinuclidine, 2 M concentration, 3 days .

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity with GSH (t₁/₂) |

|---|---|---|

| 3-(2-Nitrophenyl)acryloyl chloride | ortho-NO₂ | 6 min |

| Cinnamoyl chloride | No substituent | >60 min |

| 3-(4-Nitrophenyl)acryloyl chloride | para-NO₂ | 15–41 min |

Trend : Ortho-nitro substitution maximizes electrophilicity and thiol reactivity .

Computational Insights

Density functional theory (DFT) studies on similar acrylamides reveal:

Propiedades

Fórmula molecular |

C9H6ClNO3 |

|---|---|

Peso molecular |

211.60 g/mol |

Nombre IUPAC |

3-(2-nitrophenyl)prop-2-enoyl chloride |

InChI |

InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H |

Clave InChI |

WNTFCQNBXNFITF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.